molecular formula C19H20FN5O B12245636 4-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

4-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12245636
M. Wt: 353.4 g/mol
InChI Key: IXRVXIFTXSJKJJ-UHFFFAOYSA-N
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Description

4-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring fused with a piperazine moiety and a tetrahydroquinazoline backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of 2-aminophenol with a fluorinated carboxylic acid derivative under acidic conditions to form the benzoxazole core. This intermediate is then reacted with piperazine in the presence of a suitable catalyst to introduce the piperazinyl group.

The final step involves the cyclization of the intermediate with a tetrahydroquinazoline precursor under controlled temperature and pressure conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: The fluorine atom in the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinazoline derivatives with various oxidation states.

    Reduction: Reduced forms of the original compound with altered functional groups.

    Substitution: Substituted benzoxazole derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.

Mechanism of Action

The mechanism of action of 4-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation or as an agonist for receptors in the central nervous system, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(4-piperidinyl)-1,2-benzoxazole: Shares the benzoxazole and piperidine moieties but lacks the tetrahydroquinazoline backbone.

    4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Similar structure but with a different substitution pattern on the benzoxazole ring.

    N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: Variations in the piperidine substitution lead to different biological activities.

Uniqueness

4-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is unique due to its combination of a benzoxazole ring, piperazine moiety, and tetrahydroquinazoline backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20FN5O

Molecular Weight

353.4 g/mol

IUPAC Name

6-fluoro-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C19H20FN5O/c20-13-5-6-16-17(11-13)26-19(23-16)25-9-7-24(8-10-25)18-14-3-1-2-4-15(14)21-12-22-18/h5-6,11-12H,1-4,7-10H2

InChI Key

IXRVXIFTXSJKJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F

Origin of Product

United States

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